3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone
Overview
Description
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone plays a significant role in biochemical reactions. It interacts with enzymes such as cyclooxygenase and lipoxygenase, influencing the production of eicosanoids. The compound also binds to proteins like albumin, affecting its transport and distribution in the bloodstream. Additionally, it interacts with biomolecules such as nucleic acids, potentially influencing gene expression and cellular metabolism .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. The compound also affects cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of cyclooxygenase, reducing the production of pro-inflammatory eicosanoids. Additionally, it binds to nucleic acids, influencing gene expression by modulating transcription factors. The compound also affects enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has minimal toxic effects and can modulate cellular processes effectively. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound also affects metabolic flux, altering the levels of metabolites in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, facilitating its transport to various tissues. The compound also interacts with cellular transporters, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it influences gene expression. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell .
Properties
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)amino]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-10(12-14-7)11-8-3-2-4-9(13)6-8/h5-6H,2-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJYEVUWOYRVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=CC(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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